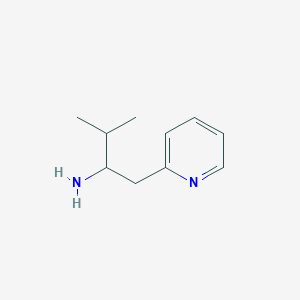

3-Methyl-1-(pyridin-2-yl)butan-2-amine

Description

3-Methyl-1-(pyridin-2-yl)butan-2-amine is a branched aliphatic amine featuring a pyridin-2-yl substituent at the 1-position of the butan-2-amine backbone and a methyl group at the 3-position. Its molecular formula is C₁₀H₁₅N₂, with a molecular weight of 163.24 g/mol. The compound’s structure combines a primary amine group with a pyridine ring, conferring both basic and aromatic properties.

Properties

CAS No. |

1039928-46-5 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-methyl-1-pyridin-2-ylbutan-2-amine |

InChI |

InChI=1S/C10H16N2/c1-8(2)10(11)7-9-5-3-4-6-12-9/h3-6,8,10H,7,11H2,1-2H3 |

InChI Key |

CVFWWFRJABCEDI-UHFFFAOYSA-N |

SMILES |

CC(C)C(CC1=CC=CC=N1)N |

Canonical SMILES |

CC(C)C(CC1=CC=CC=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

3-Methyl-1-(pyridin-2-yl)butan-1-amine

- Molecular Formula : C₁₀H₁₅N₂ (free base); hydrochloride form: C₁₀H₁₆ClN .

- Key Differences: The amine group is located at the 1-position instead of the 2-position.

- Implications : The hydrochloride salt (MW = 177.63 g/mol) suggests improved crystallinity and solubility in aqueous media compared to the free base .

3-Methyl-2-(pyridin-2-yl)butan-1-amine

- Molecular Formula : C₁₀H₁₅N₂ .

- Key Differences : The pyridin-2-yl group is at the 2-position of the butan chain, while the amine is at the 1-position. This positional isomerism may influence steric interactions and hydrogen-bonding capabilities.

- Implications : The altered substituent arrangement could affect binding affinities in biological systems, such as enzyme active sites or receptor pockets .

3-Methyl-2-(pyridin-3-yl)butan-1-amine

- Molecular Formula : C₁₀H₁₆N₂ .

- Key Differences : The pyridine ring is substituted at the 3-position instead of the 2-position. The nitrogen atom in pyridin-3-yl is meta to the attachment point, reducing direct electronic interactions with the amine group.

- Implications : The meta-substitution may decrease basicity compared to pyridin-2-yl derivatives, altering solubility and reactivity .

Heterocyclic Derivatives

3-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine

- Molecular Formula : C₁₂H₁₆N₄O (MW = 232.28 g/mol) .

- Key Differences : Incorporates a 1,2,4-oxadiazole ring with a pyridin-4-yl substituent. The oxadiazole introduces rigidity and additional hydrogen-bonding sites.

- Implications : The heterocyclic core may enhance metabolic stability and bioavailability compared to purely aliphatic analogs .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Synthesis and Characterization : Pyridinyl-substituted amines are commonly analyzed via FTIR, NMR, and X-ray crystallography. For example, highlights the use of X-ray diffraction to resolve complex pyridinyl ketones, suggesting similar methods apply to these amines .

- In contrast, pyridin-3-yl and heterocyclic analogs may show reduced electronic interactions .

Preparation Methods

Key Features of the Ritter-Type Method:

- Catalyst system: Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equiv)

- Solvent: Acetonitrile (MeCN) as both solvent and nitrile source

- Conditions: Heating at 150 °C in sealed tubes overnight

- Yields: Excellent isolated yields up to 97% for pyridin-2-yl derivatives

Reaction Optimization Data (Selected Entries):

| Entry | Bi(OTf)3 (mol%) | p-TsOH·H2O (equiv) | MeCN (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | 5.0 | - | 1:1 | 42 |

| 2 | 5 | 5.0 | - | 0:1 | 76 |

| 6 | 5 | 5.0 | 15 | - | 86 |

| 7 | 5 | 5.0 | 30 | - | 88 |

| 9 | 5 | 7.5 | 15 | - | 97 |

The optimal condition (entry 9) uses 5 mol% Bi(OTf)3, 7.5 equiv p-TsOH·H2O, and 15 equiv MeCN, yielding the target amine in 97% isolated yield.

Comparative Analysis of Preparation Methods

| Aspect | Cross-Coupling & Hydrogenation Route | Ritter-Type Reaction Route |

|---|---|---|

| Starting Materials | Vinyl triflates, pyridinyl derivatives | Pyridinylmethanol, nitriles |

| Catalysts | Pd-based catalysts, H2 (hydrogenation) | Bi(OTf)3 and p-TsOH·H2O |

| Reaction Conditions | Mild hydrogenation, acidic deprotection | Elevated temperature (150 °C), sealed tube |

| Yield Range | Good to excellent (varies by step) | Excellent (up to 97%) |

| Functional Group Tolerance | Moderate, requires protection steps | Broad, tolerates various substituents |

| Scalability | Established for scale-up | Potential for scale-up, requires further validation |

| Complexity | Multi-step with protection/deprotection | One-pot amination via Ritter reaction |

Summary of Research Findings

The cross-coupling and hydrogenation approach is a classical, reliable method for synthesizing 3-Methyl-1-(pyridin-2-yl)butan-2-amine derivatives, involving well-known palladium-catalyzed steps and Boc protection strategies.

The Ritter-type reaction offers a novel, efficient, and high-yielding alternative for direct amine synthesis from pyridinylmethanol and nitriles using Bi(OTf)3 catalysis, with excellent substrate scope and mild reaction setup.

Optimization studies highlight the importance of catalyst loading, acid equivalents, and solvent choice in maximizing yields and minimizing side products.

Both methods provide routes suitable for medicinal chemistry applications, with the Ritter-type reaction particularly attractive for rapid synthesis and structural diversification.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Methyl-1-(pyridin-2-yl)butan-2-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridinyl amines are often prepared via reductive amination or by reacting pyridine derivatives with halogenated precursors. and describe analogous syntheses of substituted amines, where intermediates like 4-pyridin-4-ylpiperidine or thiophen-3-yl derivatives are coupled with amine-bearing alkyl chains under catalytic conditions (e.g., Pd-mediated cross-coupling or acid catalysis). Characterization of the final product is achieved using -NMR, -NMR, and mass spectrometry to confirm structural integrity .

Advanced: How can enantiomeric purity be enhanced during synthesis?

Chiral resolution techniques, such as chiral chromatography or the use of enantioselective catalysts (e.g., BINOL-derived catalysts), are critical. highlights the dihydrochloride salt form of the compound, suggesting that salt crystallization with chiral acids (e.g., tartaric acid) could resolve racemic mixtures. Additionally, asymmetric hydrogenation using transition metal catalysts (e.g., Ru-BINAP complexes) may improve stereochemical outcomes .

Basic: Which spectroscopic methods are optimal for structural confirmation?

- -NMR : Identifies proton environments, such as the pyridinyl protons (δ 8.4–8.5 ppm) and alkyl chain protons (δ 1.0–3.2 ppm) (see for analogous spectra).

- Mass Spectrometry (MS) : Confirms molecular weight (164.25 g/mol, ) and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm) .

Advanced: How does X-ray crystallography resolve conformational uncertainties?

Single-crystal X-ray diffraction using SHELX software ( ) can determine bond angles, torsion angles, and spatial arrangement. For example, the pyridine ring’s orientation relative to the alkyl chain and amine group can be visualized. Refinement parameters (R-factors < 0.05) ensure accuracy, while hydrogen bonding or π-π stacking interactions inform stability and reactivity .

Advanced: What computational approaches predict biological target interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) models interactions with receptors like opioid or adrenergic targets, as suggested by ’s analysis of pyridinyl ligands. Molecular dynamics simulations (e.g., GROMACS) evaluate binding stability in physiological conditions .

Advanced: How to resolve discrepancies in 1H^1H1H-NMR data between batches?

- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) shift proton signals.

- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted precursors or oxidation products).

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening, as seen in ’s -NMR data for related amines .

Basic: What storage conditions preserve stability?

Store under inert atmosphere (N) at 0–6°C ( recommends similar conditions for 3-methylbutylamine derivatives). Protect from light to prevent photodegradation, and use amber vials for long-term storage. Purity (>97%, ) is maintained via periodic HPLC analysis .

Advanced: What in vitro assays evaluate pharmacological activity?

- Receptor Binding Assays : Radioligand competition studies (e.g., -naloxone for opioid receptors) quantify affinity (K).

- Functional Assays : cAMP inhibition (for G-coupled receptors) or calcium flux assays ( references biological applications of pyridinyl ligands).

- Cytotoxicity Screening : MTT assays on cell lines (e.g., A549 lung cancer cells, as in ) assess therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.